molecular formula C14H23NO4 B13512266 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid

4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid

Cat. No.: B13512266
M. Wt: 269.34 g/mol
InChI Key: UFKHMPLZAXKSBI-UHFFFAOYSA-N
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Description

4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid is a compound that belongs to the class of bicyclic compounds. It is characterized by a unique structure that includes a bicyclo[6.1.0]nonane ring system with a tert-butoxycarbonyl group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biology due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid typically involves the following steps:

    Formation of the bicyclo[6.1.0]nonane ring system: This can be achieved through a series of cyclization reactions starting from simpler precursors.

    Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Scientific Research Applications

4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tert-butoxy)carbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid is unique due to its specific combination of a bicyclo[6.1.0]nonane ring system with a tert-butoxycarbonyl group and a carboxylic acid functional group. This unique structure imparts distinct stability and reactivity properties, making it valuable for various applications in chemistry and biology .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[6.1.0]nonane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-7-4-5-10-9-14(10,6-8-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

UFKHMPLZAXKSBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2CC2(CC1)C(=O)O

Origin of Product

United States

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